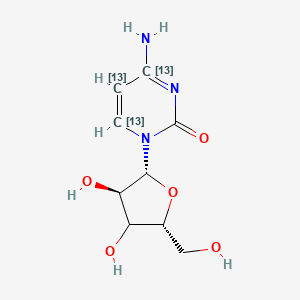
Cytarabine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytarabine-13C3 is a labeled form of cytarabine, a nucleoside analog used primarily in the treatment of leukemia. The compound is isotopically labeled with carbon-13, making it useful as an internal standard in mass spectrometry for the quantification of cytarabine . Cytarabine itself is a prodrug form of the DNA polymerase inhibitor cytarabine triphosphate, which is used in chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytarabine-13C3 involves the incorporation of carbon-13 isotopes into the cytarabine molecule. This is typically achieved through a series of chemical reactions that replace specific carbon atoms in the cytarabine structure with carbon-13 . The synthetic route generally involves the use of labeled precursors and reagents under controlled conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotopically labeled compounds. The production must adhere to stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cytarabine-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Cytarabine-13C3 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cytarabine and its metabolites.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Applied in the development and quality control of cytarabine-based pharmaceuticals.
Wirkmechanismus
Cytarabine-13C3 exerts its effects by being incorporated into DNA during the S-phase of the cell cycle, thereby inhibiting DNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets include DNA polymerase and various enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytarabine: The unlabeled form of Cytarabine-13C3, used in chemotherapy.
Ancitabine: A prodrug of cytarabine with improved pharmacokinetic properties.
Enocitabine: Another derivative of cytarabine used clinically in Japan.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in analytical applications such as mass spectrometry. This labeling allows for precise quantification and tracking of cytarabine and its metabolites in various biological samples .
Eigenschaften
Molekularformel |
C9H13N3O5 |
|---|---|
Molekulargewicht |
246.19 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7-,8-/m1/s1/i1+1,2+1,5+1 |
InChI-Schlüssel |
UHDGCWIWMRVCDJ-QEDKJTRKSA-N |
Isomerische SMILES |
[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


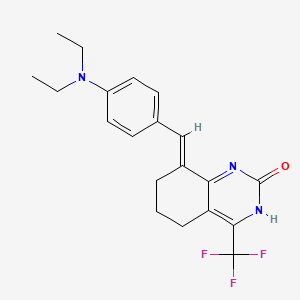
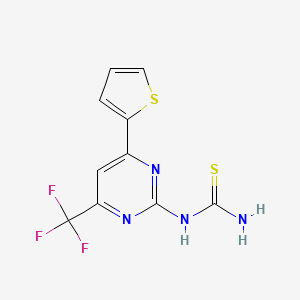
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)

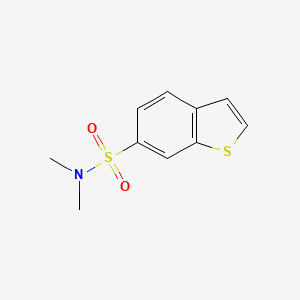
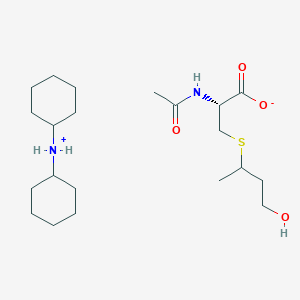
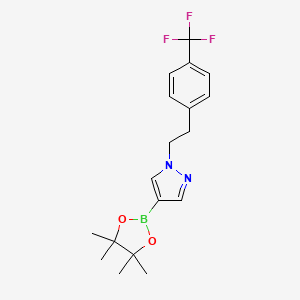
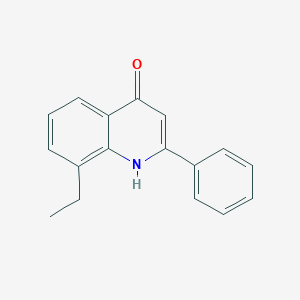
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)


